1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(3-aminopropyl)-4-pyrazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-3-1-5-13-7-9(10(15)8-13)14-6-2-4-12-14/h2,4,6,9-10,15H,1,3,5,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEHJSHRLLXHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antagonists of Androgen Receptors
One of the primary applications of this compound is in the development of androgen receptor antagonists. Research indicates that compounds with similar structures can effectively inhibit androgen receptor signaling pathways, which are implicated in various cancers, particularly prostate cancer. A patent describes an improved process for synthesizing carboxamide structured androgen receptor antagonists that include derivatives of this compound .
Neurological Research
The compound's structure suggests potential neuroprotective properties. Studies have indicated that derivatives of pyrazole and pyrrolidine can exhibit neuroprotective effects against neurodegenerative diseases. Research focusing on similar compounds has shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.
Antimicrobial Activity
Research into related compounds has revealed antimicrobial properties, suggesting that 1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol may also possess similar activities. The presence of both amino and heterocyclic groups is often associated with enhanced antibacterial and antifungal activities .
Case Study 1: Prostate Cancer Treatment
A study explored the effectiveness of pyrazole derivatives as androgen receptor antagonists in prostate cancer models. The findings indicated that compounds structurally related to this compound showed significant inhibition of tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in cancer treatment .
Case Study 2: Neuroprotection
In another investigation, researchers examined the neuroprotective effects of pyrrolidine-based compounds on neuronal cell lines subjected to oxidative stress. Results demonstrated that these compounds could significantly reduce cell death and promote survival pathways, indicating their potential use in treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol and related compounds:
Key Observations:
Heterocyclic Substitution: The pyrazole group in the target compound differs from the imidazole in its analog (C10H18N4O) by one nitrogen atom and hydrogen bonding capacity.
Molecular Weight and Complexity :
- The target compound (MW ~211) is significantly smaller than derivatives like C65H81N9O9S3 (MW 1228.59), which are designed for high specificity in therapeutic targets (e.g., kinase inhibition) but may suffer from poor bioavailability .
Functional Group Impact: The 3-aminopropyl chain in the target and its imidazole analog may enhance solubility and interaction with polar residues in biological targets. Fluorinated analogs (e.g., C31H35FN4O2) leverage fluorine’s electronegativity to improve metabolic stability and membrane permeability .
Therapeutic Implications :
- While the target compound lacks direct activity data, structurally related compounds (e.g., BK B2 receptor antagonists in ) highlight the relevance of pyrrolidin-3-ol derivatives in modulating disease-associated receptors .
Preparation Methods
General Synthetic Strategies
Two main synthetic strategies have been reported for preparing this compound or closely related analogs:
Detailed Preparation Methods
Nucleophilic Addition and Substitution Approach
A common approach involves the nucleophilic substitution of a halogenated pyrrolidine intermediate with a pyrazole derivative, followed by introduction of the aminopropyl side chain.
- Key intermediate synthesis : The pyrrolidin-3-ol scaffold is often prepared as a protected derivative, such as a Boc-protected pyrrolidin-3-yl carbamate.
- Pyrazole introduction : Nucleophilic aromatic substitution or palladium-catalyzed coupling reactions are used to attach the pyrazolyl group at the 4-position of the pyrrolidine ring.
- Aminopropyl side chain installation : The 3-aminopropyl substituent is introduced via alkylation or reductive amination using appropriate precursors such as 3-bromopropylamine or protected aminopropyl derivatives.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidin-3-ol protection | Boc anhydride, base (e.g., triethylamine), solvent | 80-90 | Protects the hydroxyl group |
| Pyrazole coupling | Pd2(dba)3, X-phos, t-BuONa, toluene, 110°C, inert atmosphere | 38-60 | Palladium-catalyzed C-N coupling |
| Aminopropyl substitution | Alkyl halide or reductive amination, base, solvent | 50-70 | Introduces 3-aminopropyl side chain |
Data adapted from palladium-catalyzed coupling studies and nucleophilic substitution protocols.
Multi-step Synthesis via Pyrazolopyrimidine Intermediates
A more complex synthetic route involves the preparation of pyrazolopyrimidine intermediates, which are then functionalized to introduce the pyrrolidin-3-ol and aminopropyl groups.
- Step 1 : Synthesis of Boc-protected amino acid methyl esters.
- Step 2 : Formation of β-ketonitriles via nucleophilic addition of acetonitrile anions.
- Step 3 : Cyclization with hydrazine to form aminopyrazoles.
- Step 4 : Reaction with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to yield pyrazolopyrimidones.
- Step 5 : Deprotection and chlorination to obtain pyrazolopyrimidines.
- Step 6 : Coupling with pyrrolidinyl carbamates under basic conditions.
- Step 7 : Final deprotection to yield the target compound.
This approach allows for precise control over stereochemistry and substitution patterns.
Representative Reaction Scheme Summary
| Step | Intermediate | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Boc-protected amino acid methyl esters | Boc protection, esterification | 75-85 | Starting material preparation |
| 2 | β-Ketonitriles | Acetonitrile anion addition | 60-70 | Key intermediate for pyrazole formation |
| 3 | Aminopyrazoles | Hydrazine treatment | 65-75 | Cyclization step |
| 4 | Pyrazolopyrimidones | Sodium ethoxide, ethyl (E)-ethoxy-2-methylacrylate | 70-80 | Scaffold construction |
| 5 | Pyrazolopyrimidines | Deprotection, chlorination (POCl3 or triflation) | 60-70 | Activation for coupling |
| 6 | Coupled intermediate | Nucleophilic substitution with tert-butyl pyrrolidin-3-ylcarbamate | 50-65 | Introduction of pyrrolidine moiety |
| 7 | Final compound | Boc deprotection | 80-90 | Target compound obtained |
Data synthesized from detailed synthetic studies on pyrazolopyrimidine derivatives with pyrrolidine substitutions.
Research Findings and Analysis
- The palladium-catalyzed coupling method provides a relatively straightforward route with moderate yields (~40-60%) but requires careful control of inert atmosphere and temperature to avoid side reactions.
- The multi-step pyrazolopyrimidine route offers higher stereochemical control and flexibility in modifying substituents but involves more synthetic steps and moderate cumulative yields (~20-30% overall).
- Protecting groups such as Boc are essential for selective functionalization of the pyrrolidine hydroxyl and amine groups.
- Reaction conditions such as temperature (typically 0-110°C), solvents (toluene, chloroform, DMF), and bases (triethylamine, sodium ethoxide, potassium carbonate) are critical parameters influencing yield and purity.
- Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate in hexanes or similar solvent systems.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Halogenated pyrrolidine + pyrazole coupling, aminopropyl substitution | Fewer steps, moderate yields | Requires expensive catalysts, inert atmosphere | 38-60% (coupling step) |
| Pyrazolopyrimidine Route | Multi-step synthesis via amino acid esters, cyclization, coupling, deprotection | High stereochemical control, versatile | Longer synthesis, moderate overall yield | 20-30% overall |
Q & A
Basic Research Questions
Q. What are the recommended purification techniques for 1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol after synthesis?
- Methodological Answer : Post-synthesis purification typically involves column chromatography using ethyl acetate/hexane (1:4 ratio) to isolate the target compound, followed by recrystallization from 2-propanol to enhance purity . For polar intermediates, solvent systems should be adjusted based on TLC monitoring. Ensure proper solvent removal under reduced pressure to avoid decomposition.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt standard laboratory safety practices:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to minimize inhalation risks .
- Spill Management : Use dry sand or chemical absorbents for containment, followed by disposal in sealed containers .
- Emergency Measures : Immediate flushing with water (15+ minutes) for eye/skin exposure, followed by medical evaluation .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy : H/C NMR for functional group and stereochemical analysis; mass spectrometry (MS) for molecular weight confirmation.
- Chromatography : HPLC (≥99% purity, C18 column, methanol/water gradient) to assess impurities .
- Elemental Analysis : Verify empirical formula alignment with theoretical values.
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply response surface methodology (RSM) to systematically vary parameters (e.g., temperature, catalyst loading, reaction time) and identify optimal conditions. For example:
- Factors : Temperature (20–80°C), solvent polarity (dichloromethane to DMF), and stoichiometric ratios (1:1 to 1:3).
- Response Metrics : Yield, purity, and reaction time.
- Statistical Tools : Use ANOVA to assess significance of interactions, reducing trial-and-error approaches . Computational pre-screening (e.g., DFT calculations) can narrow experimental ranges .
Q. What computational strategies predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Quantum Chemical Modeling : Perform density functional theory (DFT) calculations to map reaction pathways (e.g., nucleophilic substitution at the pyrrolidine ring) and transition states .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with enzymes) using force fields like AMBER or CHARMM.
- Cheminformatics : Leverage databases (e.g., Reaxys, BKMS_METABOLIC) to predict metabolic pathways or toxicity profiles .
Q. How can researchers resolve contradictions in spectroscopic data or inconsistent yields across batches?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/MS results with independent techniques (e.g., X-ray crystallography for stereochemical confirmation).
- Batch Analysis : Compare reaction logs for deviations in reagent quality, moisture levels, or stirring efficiency.
- Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points and re-run experiments under controlled conditions .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the pyrazole or pyrrolidine rings (e.g., fluorination at the pyridine moiety ) and assess bioactivity.
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction motifs.
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) with kinetic assays (IC/EC determination) .
Contradiction Analysis & Troubleshooting
Q. How to address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Mechanistic Investigation : Probe for side reactions (e.g., dimerization) via LC-MS monitoring.
- Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura coupling efficiency .
- Solvent Optimization : Switch to anhydrous DMF or THF to enhance nucleophilicity of intermediates .
Q. Why do computational predictions of solubility conflict with experimental results?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
